3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde
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Overview
Description
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C9H9BO3 and a molecular weight of 175.98 g/mol . It is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale borylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Biaryl compounds: Formed through Suzuki-Miyaura cross-coupling.
Carboxylic acids: Formed through oxidation of the aldehyde group.
Alcohols: Formed through reduction of the aldehyde group.
Scientific Research Applications
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde has numerous applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds, including potential anticancer agents and enzyme inhibitors.
Material Science: Utilized in the development of advanced materials, such as polymers and organic electronic devices.
Biological Research: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure and reactivity, used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar applications in organic synthesis.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in the synthesis of complex organic molecules.
Uniqueness
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is unique due to its combination of an aldehyde group and a boronic ester moiety, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a versatile intermediate in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling .
Properties
Molecular Formula |
C9H9BO3 |
---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
3-(1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C9H9BO3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6-7H,4-5H2 |
InChI Key |
JEHPFHFCQSKDHP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC(=CC=C2)C=O |
Origin of Product |
United States |
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